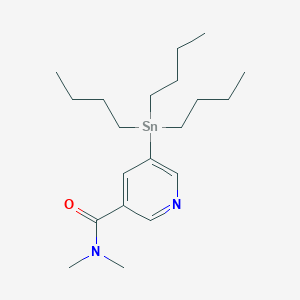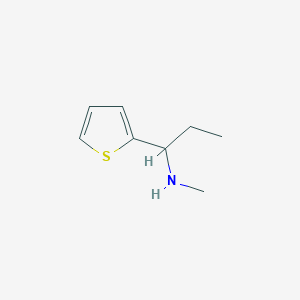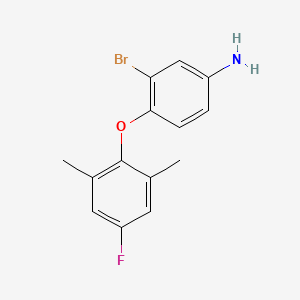
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide typically involves the reaction of pyridine derivatives with tributylstannyl reagents. One common method is the Stille coupling reaction, where a halogenated pyridine is reacted with a tributylstannyl compound in the presence of a palladium catalyst. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Stannic derivatives with higher oxidation states.
Reduction: Tin compounds with lower oxidation states.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide involves its interaction with various molecular targets. The tributylstannyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound can also participate in redox reactions, altering its oxidation state and affecting its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-3-thiophenecarboxamide
- N,N-dimethyl-4-pyridinecarboxamide
- N,N-dimethyl-5-pyridinecarboxamide
Uniqueness
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in Stille coupling reactions and other synthetic applications where organotin compounds are advantageous.
Propiedades
Fórmula molecular |
C20H36N2OSn |
|---|---|
Peso molecular |
439.2 g/mol |
Nombre IUPAC |
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N2O.3C4H9.Sn/c1-10(2)8(11)7-4-3-5-9-6-7;3*1-3-4-2;/h4-6H,1-2H3;3*1,3-4H2,2H3; |
Clave InChI |
GBPCIZWSEWLQPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[4-(3-Oxobutyl)phenoxy]benzamide](/img/structure/B13986138.png)




